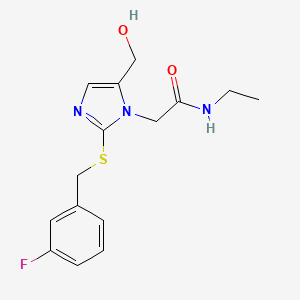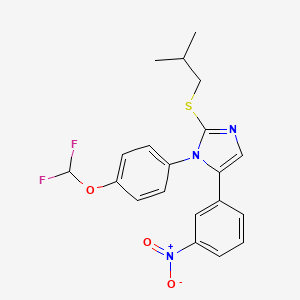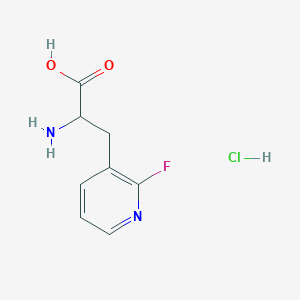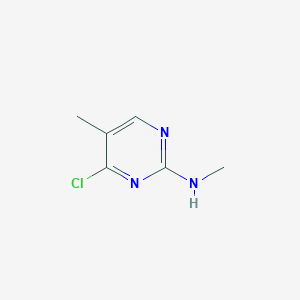![molecular formula C12H11F2I B2399892 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287271-21-8](/img/structure/B2399892.png)
1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are characterized by their unique three-dimensional structure, which imparts significant strain to the molecule This strain makes them highly reactive and useful in various chemical transformations
Vorbereitungsmethoden
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through various methods, including the cycloaddition of suitable precursors.
Functionalization: The introduction of the difluorophenyl and iodo groups is carried out through a series of functionalization reactions. Common reagents used in these steps include halogenating agents and organometallic reagents.
Reaction Conditions: The reactions are typically conducted under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions and ensure high yields.
Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can participate in addition reactions, where reagents such as hydrogen, halogens, and other electrophiles add across the strained bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with unique three-dimensional structures.
Biology: Its reactivity and functional groups make it useful in the development of bioactive molecules and probes for biological studies.
Medicine: The compound’s potential as a bioisostere makes it valuable in drug discovery, where it can be used to modify the pharmacokinetic and pharmacodynamic properties of lead compounds.
Industry: In materials science, the compound can be used to create novel materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily through its high reactivity due to the strained bicyclo[1.1.1]pentane core. This strain facilitates various chemical transformations, including strain-release reactions, where the release of strain energy drives the reaction forward. The difluorophenyl and iodo groups also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of an iodo group, which affects its reactivity and the types of reactions it can undergo.
1-[(2,6-Difluorophenyl)methyl]-3-bromobicyclo[1.1.1]pentane: The presence of a bromine atom instead of iodine also influences the compound’s reactivity and applications.
The uniqueness of 1-[(2,6-D
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2I/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTWWQNREPPOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2399820.png)




![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)
![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2399829.png)
![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)

